Virgaureoside A
Description
Properties
CAS No. |
101247-84-1 |
|---|---|
Molecular Formula |
C26H32O14 |
Molecular Weight |
568.5 g/mol |
IUPAC Name |
[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C26H32O14/c27-9-16-18(29)20(31)22(33)25(39-16)37-14-7-3-1-5-12(14)11-36-24(35)13-6-2-4-8-15(13)38-26-23(34)21(32)19(30)17(10-28)40-26/h1-8,16-23,25-34H,9-11H2/t16-,17-,18-,19-,20+,21+,22-,23-,25-,26-/m1/s1 |
InChI Key |
JGBPNQSHUMFCHA-RHYMDBNLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Total Synthesis of Virgaureoside A
The first total synthesis of this compound was achieved in 2017, enabling scalable production and structural validation. The synthetic pathway involves four key steps:
Glycosylation of Ethyl 2-Hydroxybenzoate
Reagents : Acetobromoglucose (ABG), silver oxide (Ag₂O), quinoline.
Conditions : Room temperature, 1 hour.
Yield : 37% for 2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxy)benzoic acid ethyl ester.
Selective Ester Cleavage
Reagents : Aqueous sodium hydroxide (NaOH).
Conditions : 100°C, 1 hour.
Purpose : Hydrolysis of ethyl ester to free carboxylic acid without disrupting acetyl-protected glycosidic bonds.
Coupling of Glycosylated Moieties
Reagents : 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl bromide, tetrabutylammonium bromide (TBAB).
Conditions : Chloroform under reflux, 4 hours.
Yield : 46% for intermediate benzyl glycoside.
Final Deprotection
Reagents : Hydrochloric acid (HCl) in chloroform-ethanol.
Conditions : Room temperature, 48 hours.
Yield : 53% for this compound.
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Glycosylation | ABG, Ag₂O, quinoline | RT, 1 h | 37 |
| 2 | Ester hydrolysis | NaOH | 100°C, 1 h | 95 |
| 3 | Glycosidic coupling | TBAB, glycosyl bromide | Reflux, 4 h | 46 |
| 4 | Deprotection | HCl in CHCl₃-EtOH | RT, 48 h | 53 |
| Total yield | 5.6% |
Extraction from Natural Sources
Despite the success of synthetic routes, extraction remains critical for comparative studies.
Plant Material Preparation
Solvent Extraction
- Solvents : Methanol, ethanol, or methanol-THF mixtures.
- Conditions : Maceration for 24–72 hours at room temperature.
- Yield : 0.04–0.14% this compound by weight.
Table 2: Comparison of Natural vs. Synthetic this compound
| Parameter | Natural Extraction | Total Synthesis |
|---|---|---|
| Yield | 0.04–0.14% | 5.6% |
| Time | 7–10 days | 4 steps (5–7 days) |
| Purity | 70–85% (HPLC) | >95% (HPLC) |
| Scalability | Limited by plant biomass | Industrially scalable |
Analytical Validation of Synthetic this compound
Spectroscopic Characterization
Chromatographic Purity
- HPLC Conditions : C18 column, acetonitrile-water gradient, UV detection at 254 nm.
- Retention Time : 17.2 minutes.
Table 3: Key Spectroscopic Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 5.32 (anomeric H), 7.82 (H-6) | |
| ¹³C NMR | δ 165.3 (C=O), 105.4 (anomeric C) | |
| HRESIMS | m/z 586.1966 | |
| HPLC | tᵣ = 17.2 min, purity >95% |
Challenges and Innovations in Synthesis
Selective Protection-Deprotection
The presence of multiple hydroxyl and ester groups necessitates precise protection strategies:
Chemical Reactions Analysis
Types of Reactions: Virgaureoside A undergoes various chemical reactions, including:
Oxidation: The phenolic groups in this compound can undergo oxidation reactions.
Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases can be employed for hydrolysis.
Major Products:
Oxidation: Oxidation of phenolic groups can lead to the formation of quinones.
Hydrolysis: Hydrolysis of glycosidic bonds results in the release of glucose and the aglycone moiety.
Scientific Research Applications
Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage.
Industry: Although not widely used industrially, its antioxidant properties could be explored for use in food preservation and cosmetics.
Mechanism of Action
The exact mechanism of action of Virgaureoside A is not fully understood. its biological effects are believed to be mediated through:
Antioxidant Activity: Scavenging of free radicals and inhibition of oxidative stress.
Cytotoxic Activity: Induction of apoptosis in cancer cells through the activation of specific molecular pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues: C6-C1 Glycosides and Aglycones
Leiocarposide
- Structure : 2′-hydroxybenzyl-3-methoxybenzoate 2′,4-diglucoside .
- Classification : C6-C1 glycoside, like Virgaureoside A, but differs in substituents (methoxy group at position 3 and hydroxyl at 2′) .
- Bioactivity : Demonstrated anti-inflammatory effects, likely due to modulation of cyclooxygenase pathways .
- Pharmacokinetics : The diglucosidic structure enhances water solubility compared to its aglycone, similar to this compound.
Vanillic Acid and Gallic Acid
Functional Analogues: C6-C3 Polyphenolic Acids
Chlorogenic Acid
- Structure : Ester of caffeic acid and quinic acid .
- Classification: C6-C3 polyphenolic acid (caffeoylquinic derivative).
- Bioactivity : Antioxidant (scavenges ROS) and anti-inflammatory (inhibits NF-κB) .
- Contrast with this compound : While both show anti-inflammatory effects, chlorogenic acid’s larger molecular size (C6-C3 backbone) may limit bioavailability compared to C6-C1 glycosides.
Comparative Data Table
| Compound | Structure | Classification | Key Bioactivities | Solubility | Source |
|---|---|---|---|---|---|
| This compound | Bis-desmosidic glycoside (2-beta-D-glucopyranosyloxybenzoic acid ester) | C6-C1 glycoside | Anti-inflammatory (inferred) | High (glycosidic) | Solidago virgaurea |
| Leiocarposide | 2′-hydroxybenzyl-3-methoxybenzoate 2′,4-diglucoside | C6-C1 glycoside | Anti-inflammatory | High (glycosidic) | Solidago virgaurea |
| Chlorogenic Acid | Ester of caffeic acid and quinic acid | C6-C3 polyphenolic | Antioxidant, anti-inflammatory | Moderate | Solidago virgaurea |
| Vanillic Acid | 4-hydroxy-3-methoxybenzoic acid | C6-C1 aglycone | Antioxidant, neuroprotective | Low | Solidago virgaurea |
| Gallic Acid | 3,4,5-trihydroxybenzoic acid | C6-C1 aglycone | Antioxidant, anticancer | Low | Solidago virgaurea |
Research Findings and Pharmacological Implications
- Structural-Activity Relationships :
- Anti-Inflammatory Mechanisms: this compound and leiocarposide likely inhibit pro-inflammatory cytokines (e.g., TNF-α), similar to caffeoylquinic derivatives like chlorogenic acid . The bis-desmosidic structure of this compound may enhance binding to cellular receptors compared to monodesmosidic analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
